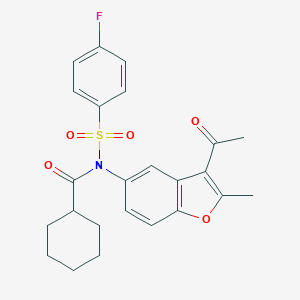![molecular formula C21H17NO4 B491891 Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 794552-29-7](/img/structure/B491891.png)
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate, also known as C-1311, is a synthetic compound that has been extensively studied for its potential therapeutic applications. C-1311 belongs to the class of indolizine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and viral replication. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit the activity of multiple enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Biochemical and Physiological Effects:
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit a wide range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-viral activities. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been found to reduce the production of pro-inflammatory cytokines and inflammatory prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In addition, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its potent anti-proliferative, anti-inflammatory, and anti-viral activities, which make it a promising candidate for the development of novel therapeutics for various diseases. Another advantage of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities for pre-clinical and clinical studies.
One of the limitations of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its potential toxicity, which needs to be carefully evaluated in pre-clinical and clinical studies. Another limitation of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer, inflammation, and viral infection. Another direction is to evaluate its efficacy and safety in pre-clinical and clinical studies for the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate may improve its bioavailability and efficacy in vivo. Finally, the identification of structure-activity relationships and the synthesis of analogs of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate may lead to the discovery of more potent and selective derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate involves a multi-step process that starts with the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with ethyl acetoacetate in the presence of a base to form the corresponding ethyl ester. This is followed by the cyclization of the ester with 2,3-dichloro-1,4-naphthoquinone in the presence of a Lewis acid to yield the indolizine core. The final step involves the esterification of the carboxylic acid group of the indolizine with isopropyl alcohol to form the propan-2-yl ester of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy.
In inflammation research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
In viral infection research, Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit potent anti-viral activity against a wide range of viruses, including HIV, HCV, and HSV. Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.
Eigenschaften
IUPAC Name |
propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11(2)26-21(25)16-15-10-12(3)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQRRBYCNLMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
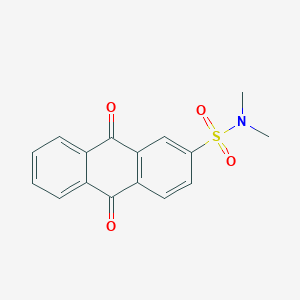
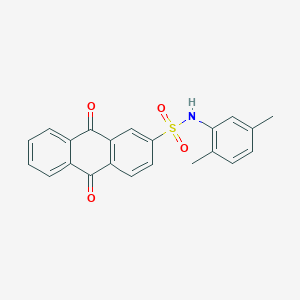
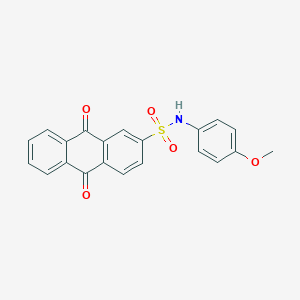
![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
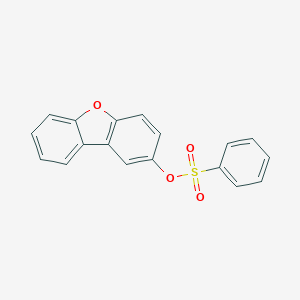
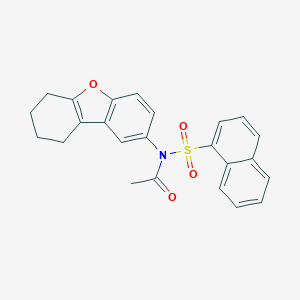
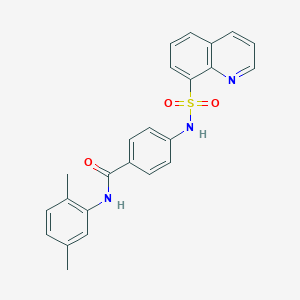
![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)
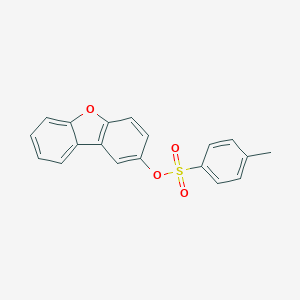
![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide](/img/structure/B491922.png)
